N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including nitro, pyrazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with ethyl pyrazole carboxylate derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 5-amino-pyrazoles
- Pyrazole derivatives
Uniqueness
N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N7O8 |
---|---|
Molecular Weight |
487.4g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethyl-N-(2-ethyl-4-nitropyrazole-3-carbonyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N7O8/c1-5-23-11-15(27(32)33)17(22-23)19(28)25(13-9-12(34-3)7-8-16(13)35-4)20(29)18-14(26(30)31)10-21-24(18)6-2/h7-11H,5-6H2,1-4H3 |
InChI Key |
ZYCVCVXLJZBOLA-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N(C2=C(C=CC(=C2)OC)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N(C2=C(C=CC(=C2)OC)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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